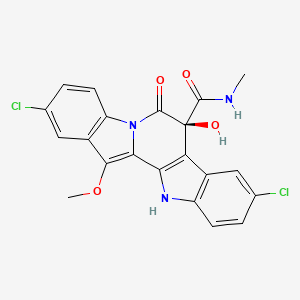
Cladoniamide G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cladoniamide G is an organic heteropentacyclic compound that is 7,12-dihydro-6H-pyrido[1,2-a:3,4-b']diindole substituted by chloro groups at positions 2 and 9, a hydroxy group at position 7, a methoxy group at position 13, a N-methyl carbamyl group at position 7 and an oxo group at position 6 (the 7R stereoisomer). It is isolated from the culture broth of Streptomyces uncialis and exhibits cytotoxicity against human breast cancer MCF- cells. It has a role as an antineoplastic agent. It is an organic heteropentacyclic compound, a lactam, an organochlorine compound, a tertiary alcohol, a cladoniamide and a secondary carboxamide.
Wissenschaftliche Forschungsanwendungen
Phylogenetic Approaches in Ecology
Phylogenetic approaches, including cladistics, offer significant potential for ecological studies, enabling a deeper understanding of the historical relationships among species and their environmental interactions. This method allows for the reconstruction of phylogeny, aiding in the analysis of ecological phenomena such as adaptation, coevolution, and biodiversity patterns. The integration of phylogenetic methods in ecology strengthens both theoretical foundations and practical analysis in various ecological domains, from population dynamics to community ecology and ecosystem functioning (Wanntorp et al., 1990).
Gene-Environment Interactions in Complex Traits
The study of gene-environment (G × E) interactions is critical for understanding the multifaceted nature of complex traits and diseases. These interactions highlight the importance of considering both genetic predispositions and environmental factors in the manifestation of complex traits. Understanding these interactions is crucial for the development of personalized treatment strategies and interventions, particularly in the context of genetically modified organisms like Cladoniamide G, which may interact differently with various environmental factors (Dempfle et al., 2008).
Ethnopharmacology and Medicinal Plant Research
The historical and cross-cultural usage of medicinal plants underscores the rich knowledge base of traditional medicine and its relevance to modern scientific research. This area of study provides valuable insights into the therapeutic potentials of natural compounds, including those derived from Cladoniamide G, by exploring their historical applications across different cultures and the scientific basis behind their medicinal properties. Such research paves the way for the discovery of novel therapeutic agents and enhances our understanding of plant-based medicine (Halberstein, 2005).
Eigenschaften
Molekularformel |
C21H15Cl2N3O4 |
|---|---|
Molekulargewicht |
444.3 g/mol |
IUPAC-Name |
(11R)-7,17-dichloro-11-hydroxy-20-methoxy-N-methyl-12-oxo-3,13-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4(9),5,7,14(19),15,17-octaene-11-carboxamide |
InChI |
InChI=1S/C21H15Cl2N3O4/c1-24-19(27)21(29)15-11-7-9(22)3-5-13(11)25-16(15)17-18(30-2)12-8-10(23)4-6-14(12)26(17)20(21)28/h3-8,25,29H,1-2H3,(H,24,27)/t21-/m1/s1 |
InChI-Schlüssel |
IHIARQAFKOOAQT-OAQYLSRUSA-N |
Isomerische SMILES |
CNC(=O)[C@@]1(C2=C(C3=C(C4=C(N3C1=O)C=CC(=C4)Cl)OC)NC5=C2C=C(C=C5)Cl)O |
Kanonische SMILES |
CNC(=O)C1(C2=C(C3=C(C4=C(N3C1=O)C=CC(=C4)Cl)OC)NC5=C2C=C(C=C5)Cl)O |
Synonyme |
cladoniamide G |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



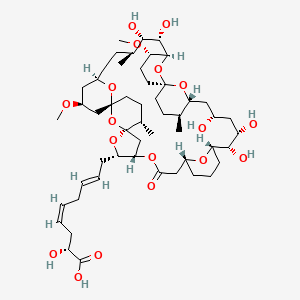
![N-[(2S)-3-(4-benzoylphenyl)-1-oxo-1-(prop-2-ynylamino)propan-2-yl]carbamic acid tert-butyl ester](/img/structure/B1264119.png)

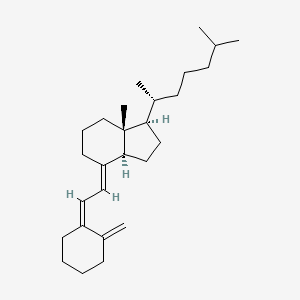
![(2S)-2-(benzenesulfonamido)-N-[(1S,2S)-1-hydroxy-3-methyl-1-(3-oxo-2-phenylcyclopropen-1-yl)butan-2-yl]-4-methylpentanamide](/img/structure/B1264125.png)
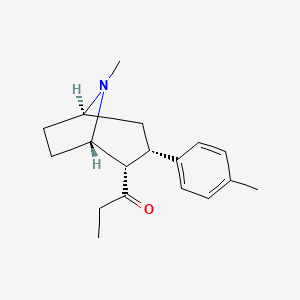

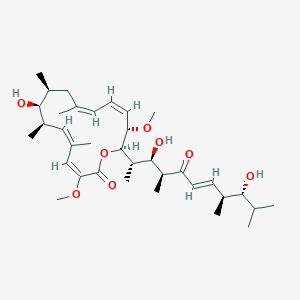
![1-O-(alpha-D-galactopyranosyl)-N-[8-(4-methoxyphenyl)octanoyl]phytosphingosine](/img/structure/B1264133.png)
![Perhydroxycucurbit[6]uril](/img/structure/B1264135.png)

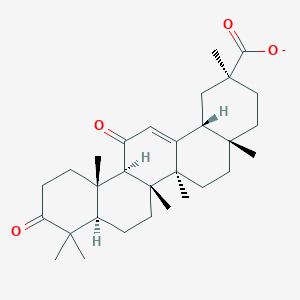
![4-[(2-cyclobutylimidazo[4,5-b]pyrazin-3-yl)methyl]-7,8-difluoro-1H-quinolin-2-one](/img/structure/B1264140.png)
![N-methyl-6-[[4-(2-propan-2-ylsulfonylanilino)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]-3-pyridinecarboxamide](/img/structure/B1264141.png)